

2-(Phenoxyethyl)benzylamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Phenoxyethyl)benzylamine**

Cat. No.: **B064828**

[Get Quote](#)

An In-depth Technical Guide to **2-(Phenoxyethyl)benzylamine**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-(Phenoxyethyl)benzylamine**. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely characteristics based on the known properties of closely related benzylamine derivatives. This guide is intended to serve as a valuable resource for hypothesis generation and to inform future research and development endeavors involving this and similar molecular scaffolds.

Introduction

Benzylamine and its derivatives are a versatile class of organic compounds that feature a benzyl group attached to an amino group. This structural motif is a common scaffold in a wide array of biologically active molecules, including pharmaceuticals. Modifications to the benzylamine core, such as the introduction of a phenoxyethyl substituent at the ortho position, can significantly influence the molecule's physicochemical properties, receptor binding affinity, and overall pharmacological profile. **2-(Phenoxyethyl)benzylamine**, with its unique structural features, represents an interesting candidate for investigation in medicinal chemistry and drug discovery.

Chemical Structure and Identifiers

The chemical structure of **2-(Phenoxyethyl)benzylamine** consists of a benzylamine core with a phenoxyethyl group substituted at the second position of the benzene ring.

Molecular Structure:

Figure 1: Chemical structure of **2-(Phenoxyethyl)benzylamine**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ NO	[1]
Molecular Weight	213.28 g/mol	[1]
SMILES String	NCc1ccccc1COc2ccccc2	[1]
InChI	1S/C14H15NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11,15H2	[1]
InChI Key	KBMVPPBKGKRHKO-UHFFFAOYSA-N	[1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **2-(Phenoxyethyl)benzylamine** are not readily available. The data presented in the following table are extrapolated from the known properties of benzylamine and similar derivatives.

Table 2: Physicochemical Properties (Predicted)

Property	Predicted Value	Notes
Melting Point	Solid at room temperature	Based on supplier information indicating it is a solid. [1]
Boiling Point	> 185 °C	Expected to be higher than benzylamine due to increased molecular weight.
pKa	~9-10	Similar to other primary benzylamines.
Solubility	Sparingly soluble in water; soluble in organic solvents.	The phenoxy methyl group increases lipophilicity compared to benzylamine.
LogP	> 1.09	Expected to be higher than benzylamine (LogP = 1.09).

Spectroscopic Data (Predicted)

While specific spectra for **2-(Phenoxy methyl)benzylamine** are not available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

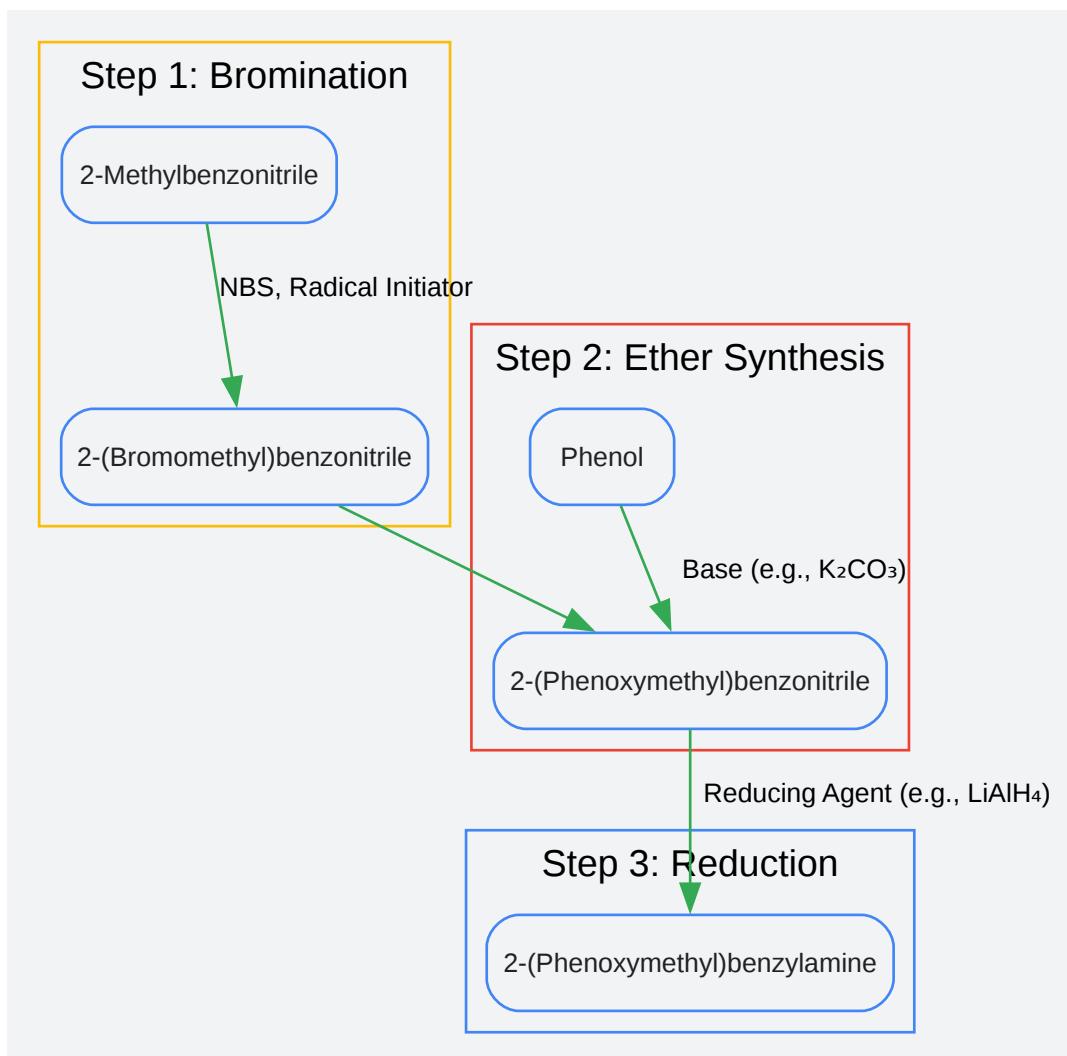
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyl and phenoxy rings, as well as singlets for the two methylene (CH₂) groups and a broad singlet for the amine (NH₂) protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the fourteen carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the two methylene carbons, and the carbons of the phenoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=C stretching of the


aromatic rings, and C-O-C stretching of the ether linkage.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzylamines include the loss of the amino group and cleavage at the benzylic position.

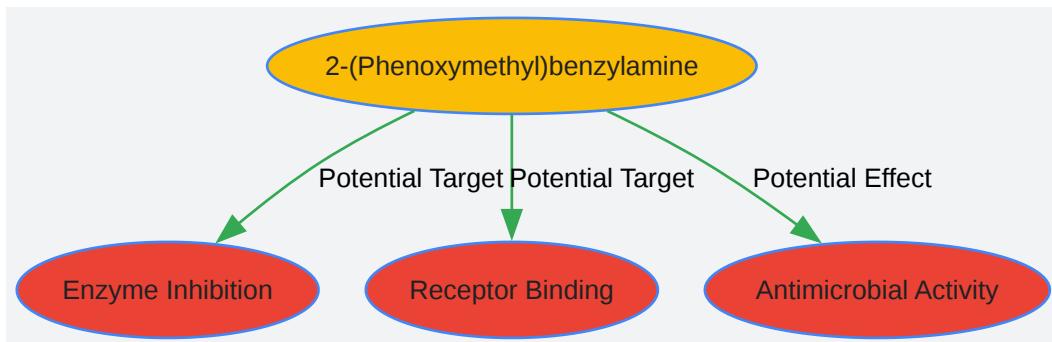
Synthesis

A plausible synthetic route to **2-(Phenoxyethyl)benzylamine** would involve a two-step process starting from 2-methylbenzonitrile.

[Click to download full resolution via product page](#)

Figure 2: Proposed synthetic workflow for **2-(Phenoxyethyl)benzylamine**.

Experimental Protocol (Hypothetical)


Step 1: Synthesis of 2-(Bromomethyl)benzonitrile A mixture of 2-methylbenzonitrile, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride) would be refluxed under UV irradiation. The reaction would be monitored by TLC. After completion, the succinimide byproduct would be filtered off, and the solvent removed under reduced pressure to yield the crude product, which could be purified by recrystallization or chromatography.

Step 2: Synthesis of 2-(Phenoxyethyl)benzonitrile To a solution of phenol in a polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate would be added, followed by the dropwise addition of a solution of 2-(bromomethyl)benzonitrile. The reaction mixture would be stirred at room temperature or gentle heating until completion (monitored by TLC). The mixture would then be poured into water and extracted with an organic solvent. The organic layer would be washed, dried, and concentrated to give the desired ether.

Step 3: Synthesis of **2-(Phenoxyethyl)benzylamine** The 2-(phenoxyethyl)benzonitrile would be reduced to the corresponding benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent. The reaction would be carried out under an inert atmosphere. After the reaction is complete, it would be carefully quenched, and the product extracted and purified.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **2-(Phenoxyethyl)benzylamine** has been found, benzylamine derivatives are known to exhibit a wide range of biological activities.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-(Phenoxyethyl)benzylamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b064828#2-phenoxyethyl-benzylamine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b064828#2-phenoxyethyl-benzylamine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com